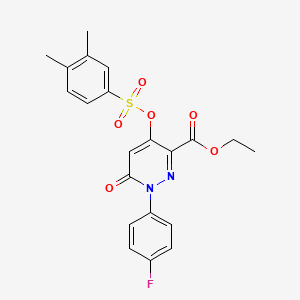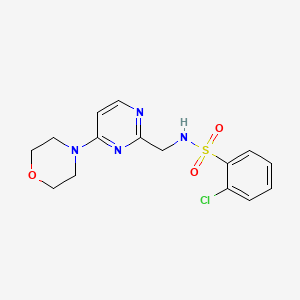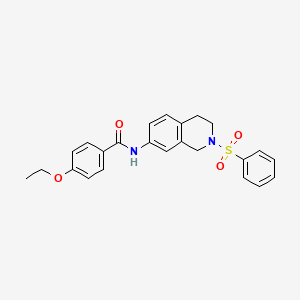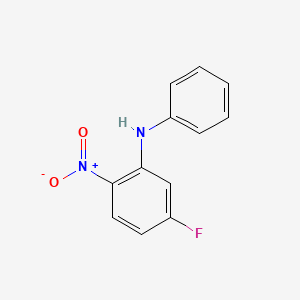
5-Fluoro-2-nitro-N-phenylaniline
Descripción general
Descripción
5-Fluoro-2-nitro-N-phenylaniline, also known as 5-F2NP, is a synthetic organic compound belonging to the class of anilines. It is used in a variety of applications due to its unique chemical properties, including its reactivity and its ability to act as a catalyst. 5-F2NP is a versatile compound that is used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and laboratory experiments.
Aplicaciones Científicas De Investigación
Preparation of Nitrobenzonitrile and Derivatives
- Wilshire (1967) explored the preparation of 2-Fluoro-5-nitrobenzonitrile, an analogue of 1-fluoro-2,4-dinitrobenzene. This compound, closely related to 5-Fluoro-2-nitro-N-phenylaniline, reacts with amines, amino acids, and NH-heteroaromatic compounds, proving essential for synthesizing various derivatives (Wilshire, 1967).
Building Blocks for Heterocyclic Synthesis
- Křupková et al. (2013) identified 4-Chloro-2-fluoro-5-nitrobenzoic acid as a multireactive building block for synthesizing various heterocyclic scaffolds. It serves as a starting material in heterocyclic oriented synthesis (HOS) to prepare substituted nitrogenous heterocycles, highlighting the importance of fluoro-nitro compounds in drug discovery (Křupková et al., 2013).
Covalent Complex Formation in Enzyme Reactions
- Santi and McHenry (1972) discussed the formation of a covalent complex between 5-Fluoro-2'-deoxyuridylate and thymidylate synthetase. The complexation and subsequent reactions underscore the relevance of fluorinated compounds in biochemical pathways and drug interactions (Santi & McHenry, 1972).
Synthesis of Fluorophenothiazines
- Sharma et al. (1999) reported the synthesis of fluorophenothiazines, including 3-fluoro-1-methylphenothiazines and 7-fluoro-9-methylnitrophenothiazines. These compounds are synthesized through a process involving fluoro-nitro compounds, demonstrating their utility in creating complex organic structures (Sharma et al., 1999).
Structural Analysis and Non-Linear Optical Properties
- Yanes et al. (1997) examined N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, a compound structurally related to 5-Fluoro-2-nitro-N-phenylaniline. Their study focused on its molecular structure and non-linear optical properties, suggesting the potential of fluoro-nitro compounds in advanced material science (Yanes et al., 1997).
Propiedades
IUPAC Name |
5-fluoro-2-nitro-N-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLYOAKLGQZIHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-nitro-N-phenylaniline | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


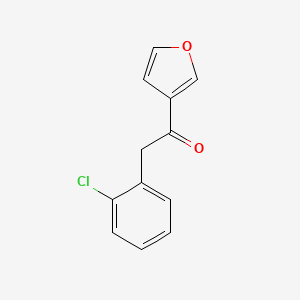
![2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2516923.png)
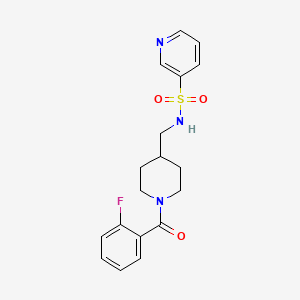
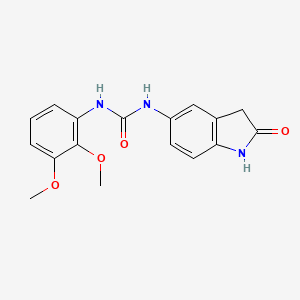
![(E)-N-({1-[(2-nitrophenyl)methyl]-1H-pyrrol-2-yl}methylidene)hydroxylamine](/img/structure/B2516926.png)
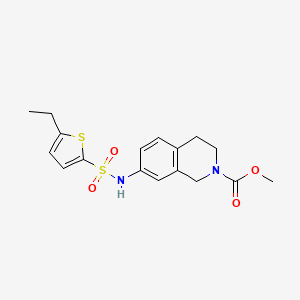
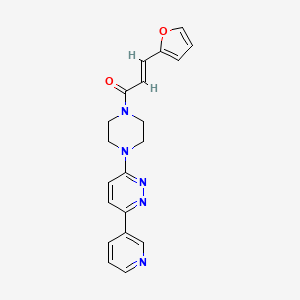
![3-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylamino)-propionic acid](/img/structure/B2516930.png)
![4-butoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2516933.png)
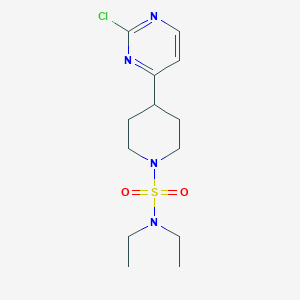
![3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2516937.png)
